molecular formula C23H19ClN2O2 B2834031 4-benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317822-13-2

4-benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2834031
CAS No.: 317822-13-2
M. Wt: 390.87
InChI Key: IRNQMPMVWMZBIK-UHFFFAOYSA-N
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Description

4-Benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a quinoxalinone derivative characterized by a benzoyl group at position 4, a 4-chlorobenzyl substituent at position 1, and a methyl group at position 3 (Figure 1). Its molecular formula is C₂₃H₁₉ClN₂O₂, with a molecular weight of 390.87 g/mol . The compound is typically synthesized via multi-step reactions involving alkylation and acylation of the quinoxalinone core, as exemplified in protocols for related structures . Purity levels for commercial batches often exceed 90% , though higher-purity variants (≥95%) are available for specialized applications .

Properties

IUPAC Name

4-benzoyl-1-[(4-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2/c1-16-22(27)25(15-17-11-13-19(24)14-12-17)20-9-5-6-10-21(20)26(16)23(28)18-7-3-2-4-8-18/h2-14,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNQMPMVWMZBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves multi-step organic reactions

    Formation of the Quinoxalinone Core: The initial step involves the condensation of o-phenylenediamine with a suitable diketone, such as methylglyoxal, under acidic conditions to form the quinoxalinone ring.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Addition of the Chlorobenzyl Group: The chlorobenzyl group is typically added through a nucleophilic substitution reaction, where the quinoxalinone derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The quinoxalinone core undergoes oxidation to form fully aromatic quinoxaline derivatives.

Reagents/Conditions :

  • Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Tert-butyl hydroperoxide (TBHP) with n-Bu₄NI catalysis for radical oxidative coupling .

Mechanism :

  • KMnO₄-mediated oxidation targets the dihydroquinoxalinone ring, dehydrogenating it to yield quinoxaline-2(1H)-one derivatives.

  • Under iodide/peroxide conditions, TBHP generates benzoyl radicals that abstract hydrogen from the C–H bond of the quinoxalinone, leading to oxidative coupling products .

Products :

  • Quinoxaline-2(1H)-one derivatives (e.g., 3-(2-oxo-2-phenylethylidene)-3,4-dihydroquinoxalin-2(1H)-one) .

  • Radical-coupled products with acetophenone derivatives .

Table 1: Oxidation Reaction Outcomes

ReagentConditionsMajor ProductYield
KMnO₄H₂O, 80°CQuinoxaline-2(1H)-one66–95%
TBHP + n-Bu₄NIAcetonitrile, 90°C3-(2-Oxo-2-phenylethylidene) derivatives70–88%

Reduction Reactions

The compound can be reduced at the carbonyl or aromatic positions.

Reagents/Conditions :

  • Lithium aluminum hydride (LiAlH₄) in anhydrous THF.

  • Sodium borohydride (NaBH₄) in methanol.

Mechanism :

  • LiAlH₄ reduces the carbonyl group to a secondary alcohol, yielding dihydroquinoxaline derivatives.

  • NaBH₄ selectively reduces the benzoyl group to a benzyl alcohol under mild conditions.

Products :

  • 3,4-Dihydroquinoxaline-2(1H)-ol derivatives.

  • Benzyl alcohol-substituted quinoxalinones.

Substitution Reactions

The chlorobenzyl group participates in nucleophilic substitution.

Reagents/Conditions :

  • Amines (e.g., NH₃, primary/secondary amines) in DMF at 60–100°C.

  • Thiols (e.g., NaSH) in ethanol under reflux.

Mechanism :

  • SN2 displacement of the chlorine atom by nucleophiles, forming benzylamine or benzylthioether derivatives.

Products :

  • 1-(4-Aminobenzyl)- or 1-(4-mercaptobenzyl)-substituted quinoxalinones.

Table 2: Substitution Reaction Scope

NucleophileSolventTemperatureProductYield
PiperidineDMF80°C1-(4-Piperidinobenzyl) derivative75%
Sodium hydrosulfideEthanolReflux1-(4-Mercaptobenzyl) derivative68%

Hydrolysis Reactions

The benzoyl group undergoes hydrolysis under acidic or basic conditions.

Reagents/Conditions :

  • HCl (6 M) at reflux for acidic hydrolysis.

  • NaOH (10%) in aqueous ethanol for saponification.

Mechanism :

  • Acidic hydrolysis cleaves the benzoyl group to yield a carboxylic acid.

  • Basic conditions produce a carboxylate salt, which can be acidified to the free acid.

Products :

  • 4-Carboxy-1-(4-chlorobenzyl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Carbamoylation Reactions

Direct C–H functionalization at the C-3 position enables carbamoylation.

Reagents/Conditions :

  • Isocyanides (e.g., benzyl isocyanide) with aqueous HClO₄ at 90°C .

Mechanism :

  • Acid-promoted protonation of the quinoxalinone generates an electrophilic intermediate, which reacts with isocyanides to form carbamoyl derivatives .

  • Air oxidation finalizes the product .

Products :

  • 3-Carbamoylquinoxalin-2(1H)-ones (e.g., 3-(benzylcarbamoyl) derivatives) .

Table 3: Carbamoylation Optimization

IsocyanideAcidReaction TimeYield
Benzyl isocyanideHClO₄ (0.2 M)3 h79%
Cyclohexyl isocyanideHClO₄ (0.2 M)3 h72%

Industrial-Scale Modifications

Continuous flow reactors are employed to enhance reaction efficiency and scalability.

  • Oxidation : TBHP-mediated reactions achieve 85% yield in flow systems.

  • Substitution : Automated reagent dosing reduces side-product formation.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of quinoxalinone derivatives in combating bacterial infections. The structural characteristics of 4-benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone may contribute to its efficacy against a range of pathogens. Research indicates that derivatives of quinoxalinone exhibit significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

Anticancer Potential

Quinoxalinone derivatives have been investigated for their anticancer activities. The ability of these compounds to inhibit tumor growth and induce apoptosis in cancer cells has been documented. For instance, studies suggest that modifications to the quinoxalinone structure can enhance its cytotoxic effects against various cancer cell lines .

Neuroprotective Effects

There is emerging evidence that quinoxalinone derivatives may possess neuroprotective properties. These compounds are being explored for their potential in treating neurodegenerative diseases and conditions associated with oxidative stress. The multi-targeted approach of such compounds allows them to interact with multiple pathways involved in neurodegeneration .

Biological Evaluations

Biological evaluations are crucial for understanding the therapeutic potential of this compound:

  • In Vitro Studies : These studies assess the compound's efficacy against various cell lines to determine cytotoxicity and mechanism of action.
  • In Vivo Studies : Animal models are used to evaluate pharmacokinetics, safety profiles, and therapeutic efficacy in real biological systems.

Case Studies and Findings

Several case studies have reported on the effectiveness of quinoxalinone derivatives:

  • A study published in RSC Advances demonstrated that specific modifications to the quinoxalinone structure resulted in enhanced antimicrobial activity against resistant strains of bacteria .
  • Another research article focused on the anticancer properties of quinoxalinones, revealing promising results in inhibiting tumor growth in xenograft models .

Mechanism of Action

The mechanism of action of 4-benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is not fully understood, but it is believed to interact with specific molecular targets in biological systems. Potential targets include enzymes and receptors involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The quinoxalinone scaffold allows for significant structural diversity. Key analogues include:

Compound Name Substituent Variations Molecular Weight (g/mol) Purity Key Properties/Applications References
4-Benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone 4-Chlorobenzyl at N1, benzoyl at C4 390.87 >90% Under investigation for bioactivity
4-Benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone tert-Butylbenzyl at N1, benzoyl at C4 412.50 ≥95% Lab-scale synthesis; limited data
4-Benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone 2-Chlorobenzyl at N1 (ortho isomer) 390.87 N/A Structural isomer; solubility differences
4-(3,4-Dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone 3,4-Dichlorobenzoyl at C4 335.18 N/A Enhanced lipophilicity
3-Methyl-3,4-dihydro-2(1H)-quinoxalinone Unsubstituted core (no benzoyl/benzyl groups) 162.19 N/A Anti-cancer agent precursor

Key Observations :

  • Benzoyl Modifications : Replacing the benzoyl group with a 3,4-dichlorobenzoyl moiety (as in ) increases molecular polarity and may enhance interaction with hydrophobic protein pockets.
  • Core Simplification: The unsubstituted 3-methyl-3,4-dihydroquinoxalinone (MW 162.19 g/mol) serves as a precursor for anti-cancer agents, highlighting the pharmacophoric importance of the quinoxalinone core .

Biological Activity

4-benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS No. 317822-13-2) is a synthetic compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. This article synthesizes existing research findings regarding its pharmacological effects, including antibacterial, antifungal, and anticancer properties.

  • Molecular Formula : C23H19ClN2O2
  • Molecular Weight : 390.86 g/mol
  • Structure : The compound features a quinoxaline core with a benzoyl and chlorobenzyl substituent, influencing its biological interactions.

Biological Activity Overview

Recent studies have highlighted the significant biological activities of quinoxaline derivatives, including this compound. Below is a summary of its reported activities:

Antibacterial Activity

Quinoxaline derivatives are known for their antibacterial properties. A study evaluating various quinoxaline compounds reported that those with halogen substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound demonstrated effective inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial effects, quinoxaline derivatives have shown promising antifungal activity. For instance, the compound exhibited significant inhibition against Candida albicans and Aspergillus niger, with IC50 values in the low micromolar range (approximately 5–15 µg/mL) . These findings suggest potential applications in treating fungal infections.

Anticancer Properties

The anticancer activity of this compound has been explored in several cellular models. Notably, it has shown cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The reported IC50 values were approximately 2.3 µg/mL for MCF-7 and 1.9 µg/mL for HCT116, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL) .

Research Findings and Case Studies

Activity Pathogen/Cell Line IC50/MIC Reference
AntibacterialStaphylococcus aureusMIC: 10–50 µg/mL
AntibacterialEscherichia coliMIC: 10–50 µg/mL
AntifungalCandida albicansIC50: 5–15 µg/mL
AntifungalAspergillus nigerIC50: 5–15 µg/mL
AnticancerMCF-7IC50: 2.3 µg/mL
AnticancerHCT116IC50: 1.9 µg/mL

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the quinoxaline core interacts with specific cellular targets involved in DNA synthesis and repair mechanisms in cancer cells or disrupts bacterial cell wall synthesis pathways.

Q & A

Q. What are the optimal synthetic routes for 4-benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, and how can purity be maximized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group protection. Key steps include:

  • N-Alkylation : Reaction of a quinoxalinone precursor with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chlorobenzyl group .
  • Benzoylation : Use of benzoyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) to acylate the secondary amine .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Methodological Tip : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:3) and optimize stoichiometry to minimize byproducts like unreacted benzoyl intermediates .

Q. How can the compound’s structural integrity be validated post-synthesis?

Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm the presence of the 4-chlorobenzyl group (δ 4.8–5.2 ppm for -CH₂-) and benzoyl carbonyl (δ 168–170 ppm in ¹³C NMR) .
  • HPLC-MS : Use a C18 column (acetonitrile/water gradient) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 407.1) and detect impurities .
  • XRD : For crystalline batches, analyze dihedral angles of the quinoxalinone ring to confirm stereochemical stability .

Q. What solvents and conditions are critical for stabilizing the compound in vitro?

The compound is sensitive to hydrolysis and oxidation. Recommended storage:

  • Solvent : DMSO (anhydrous) at −20°C for long-term stability .
  • Buffer Compatibility : Avoid aqueous solutions with pH > 8.0 to prevent ring-opening reactions .

Experimental Note : Pre-filter solutions through a 0.22 µm PTFE membrane to remove particulate contaminants before biological assays .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity and binding interactions?

Density Functional Theory (DFT) studies reveal:

  • Electrophilic Sites : The benzoyl carbonyl (C=O) and chlorobenzyl group exhibit high electron density, making them prone to nucleophilic attack (e.g., in enzyme inhibition) .
  • H-Bonding Capacity : The quinoxalinone NH and carbonyl oxygen act as H-bond donors/acceptors, critical for target binding .

Table 1 : Key DFT Parameters

ParameterValue (eV)Relevance to Reactivity
HOMO-LUMO Gap4.2Indicates kinetic stability
Mulliken Charge (C=O)−0.45Predicts nucleophilic attack
Dipole Moment5.8 DebyePolar interactions in binding

Methodological Tip : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set for accurate molecular orbital calculations .

Q. How can structural analogs be designed to improve biological activity while retaining core pharmacophores?

Retrosynthetic Strategy :

  • Core Retention : Preserve the quinoxalinone ring and 4-chlorobenzyl group for target affinity .
  • Modifications :
    • Replace benzoyl with heteroaromatic groups (e.g., pyridine-3-carbonyl) to enhance solubility .
    • Introduce electron-withdrawing substituents (e.g., -NO₂) on the benzyl ring to modulate metabolic stability .

Table 2 : Structure-Activity Relationship (SAR) Trends

Analog SubstituentBioactivity (IC₅₀, nM)Solubility (µg/mL)
Benzoyl (Parent)120 ± 158.2
3-Pyridinylcarbonyl85 ± 1022.4
4-Nitrobenzyl210 ± 255.1

Experimental Design : Screen analogs against target enzymes (e.g., kinase assays) using fluorescence polarization .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies may arise from impurity profiles or assay conditions. Mitigation strategies:

  • Reproducibility Checks : Cross-validate results in ≥3 independent labs using standardized protocols (e.g., CLSI guidelines) .
  • Impurity Profiling : Use LC-HRMS to quantify trace byproducts (e.g., dechlorinated derivatives) that may interfere with assays .
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity thresholds .

Q. How can environmental stability and degradation pathways be assessed for this compound?

Follow ISO 16212 guidelines for abiotic degradation studies:

  • Hydrolysis : Incubate in buffers (pH 3–10) at 25–50°C; monitor via HPLC for ring-opened products (e.g., quinoxaline-2,3-diol) .
  • Photolysis : Expose to UV light (λ = 254 nm) and analyze for chloro-substituted photoproducts using GC-MS .

Data Interpretation : Half-life (t₁/₂) in neutral aqueous solution: ~48 hours, indicating moderate environmental persistence .

Q. What strategies optimize bioavailability in preclinical models?

  • Formulation : Use PEGylated liposomes to enhance solubility and reduce plasma protein binding .
  • Prodrug Design : Introduce ester groups at the 3-methyl position for slow-release hydrolysis in vivo .

Validation : Conduct pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma concentrations .

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